1h-Furo[2,3-f]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Furo[2,3-f]indazole is a heterocyclic compound that features a fused ring system consisting of a furan ring and an indazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Furo[2,3-f]indazole can be synthesized through various methods, including transition metal-catalyzed reactions and cyclization reactions. One common approach involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . Another method includes the use of aryne chemistry to synthesize indazoles through the use of N-tosylhydrazones and in situ generation of nitrile imines .
Industrial Production Methods: Industrial production of this compound typically involves optimizing reaction conditions to achieve high yields and purity. This may include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions: 1H-Furo[2,3-f]indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, are common for this compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, and sulfuric acid.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation may yield halogenated derivatives, while nitration produces nitro derivatives.
Scientific Research Applications
1H-Furo[2,3-f]indazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Furo[2,3-f]indazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse biological activities.
Comparison with Similar Compounds
1H-Indazole: A structurally similar compound with a fused benzene and pyrazole ring system.
2H-Indazole: Another tautomeric form of indazole with different chemical properties.
1H-Furo[2,3-c]pyrazole: A compound with a similar furan-pyrazole fused ring system.
Uniqueness: 1H-Furo[2,3-f]indazole is unique due to its specific ring fusion pattern and the presence of both furan and indazole rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
42304-68-7 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1H-furo[2,3-f]indazole |
InChI |
InChI=1S/C9H6N2O/c1-2-12-9-4-7-5-10-11-8(7)3-6(1)9/h1-5H,(H,10,11) |
InChI Key |
KXXIXFOSKCKVNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC2=CC3=C(C=C21)NN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.